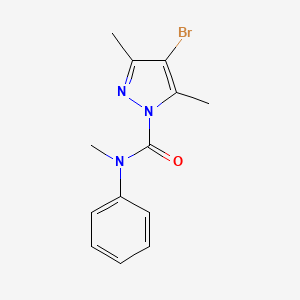
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine, commonly known as FBP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FBP belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of FBP is not fully understood. However, it is believed that FBP inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. FBP has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
FBP has been found to have low toxicity and high selectivity towards cancer cells. It has also been found to have a low affinity for normal cells. FBP has been shown to induce cell cycle arrest and inhibit cancer cell migration and invasion. FBP has also been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FBP is its selectivity towards cancer cells. This makes it a promising compound for cancer treatment. FBP also has low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, FBP has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action. FBP is also expensive to synthesize, which makes it difficult to use in large-scale experiments.
Future Directions
There are several future directions for FBP research. One direction is to study the potential use of FBP as a therapeutic agent for cancer treatment. Another direction is to study the diagnostic potential of FBP for cancer detection. Further research is also needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine is a novel compound that has shown promising results in various scientific research applications. FBP has low toxicity and high selectivity towards cancer cells, making it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of FBP and its potential use in other scientific research applications.
Synthesis Methods
The synthesis of FBP involves the reaction of 3-fluorobenzoyl chloride and 4-fluorobenzoyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature and yields FBP as a white solid. The purity of FBP can be improved by recrystallization.
Scientific Research Applications
FBP has shown potential in various scientific research applications. It has been studied for its anti-tumor and anti-inflammatory properties. FBP has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, FBP has been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-6-4-13(5-7-15)17(23)21-8-10-22(11-9-21)18(24)14-2-1-3-16(20)12-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDUZPJCQWOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)


![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)

